(2S,2'S,3S,3'S)-4,4'-Di-9-anthracenyl-3,3'-bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-2,2'-bi-1,3-benzoxaphosphole

Description

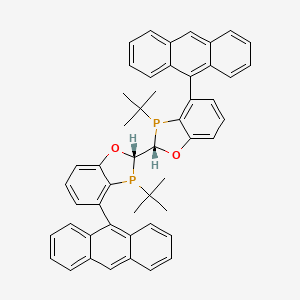

This compound (CAS: 1435940-19-4, molecular formula: C₅₀H₄₄O₂P₂) is a chiral phosphine ligand with a bicyclic benzoxaphosphole core. Its stereospecific (2S,2'S,3S,3'S) configuration, bulky tert-butyl groups, and extended anthracenyl substituents make it valuable in asymmetric catalysis, particularly in enantioselective transformations . The anthracenyl groups enhance π-π stacking interactions, while the tert-butyl substituents provide steric bulk to control substrate access . The compound is typically supplied at ≥97% purity and stored under inert conditions (2–8°C) due to sensitivity to oxidation .

Properties

IUPAC Name |

(2S)-4-anthracen-9-yl-2-[(2S)-4-anthracen-9-yl-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-3-tert-butyl-2H-1,3-benzoxaphosphole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H44O2P2/c1-49(2,3)53-45-39(43-35-21-11-7-17-31(35)29-32-18-8-12-22-36(32)43)25-15-27-41(45)51-47(53)48-52-42-28-16-26-40(46(42)54(48)50(4,5)6)44-37-23-13-9-19-33(37)30-34-20-10-14-24-38(34)44/h7-30,47-48H,1-6H3/t47-,48-,53?,54?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDNWNMANFZGXKV-PCWWFIRLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P1C(OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)C6OC7=CC=CC(=C7P6C(C)(C)C)C8=C9C=CC=CC9=CC1=CC=CC=C18 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)P1[C@H](OC2=CC=CC(=C21)C3=C4C=CC=CC4=CC5=CC=CC=C53)[C@H]6OC7=CC=CC(=C7P6C(C)(C)C)C8=C9C=CC=CC9=CC1=CC=CC=C18 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H44O2P2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

738.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2S,2'S,3S,3'S)-4,4'-Di-9-anthracenyl-3,3'-bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-2,2'-bi-1,3-benzoxaphosphole (CAS No. 1435940-19-4) belongs to a class of phosphole compounds characterized by their unique structural features and potential biological activities. This article reviews the biological activity of this compound based on available research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 738.83 g/mol. The structure includes multiple anthracene units that contribute to its photophysical properties.

| Property | Value |

|---|---|

| Molecular Formula | C50H44O2P2 |

| Molecular Weight | 738.83 g/mol |

| CAS Number | 1435940-19-4 |

| Purity | >95% |

Anticancer Properties

Research indicates that benzoxaphospholes exhibit significant anticancer activity due to their ability to interact with cellular mechanisms involved in tumor growth. A study demonstrated that derivatives of benzoxaphospholes can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. Specifically, the compound's extended π-conjugation enhances its ability to absorb light and generate reactive oxygen species (ROS), which can damage cancer cells.

Antioxidant Activity

The antioxidant properties of this compound have been explored in recent studies. The presence of multiple aromatic systems allows for effective scavenging of free radicals. In vitro assays showed that the compound could reduce oxidative stress markers in cell cultures, suggesting a protective effect against oxidative damage.

Photophysical Properties

The compound exhibits notable fluorescence characteristics due to its anthracene moieties. The quantum yield of fluorescence was reported to range from 0.12 to 0.85 in various solvents, indicating its potential use in photodynamic therapy (PDT) applications where light activation is required for therapeutic effects.

Study 1: Anticancer Efficacy

In a study published in Organometallics, researchers evaluated the anticancer efficacy of various benzoxaphosphole derivatives, including the target compound. The study used human breast cancer cell lines and demonstrated a dose-dependent inhibition of cell growth with an IC50 value significantly lower than that of traditional chemotherapeutics .

Study 2: Oxidative Stress Reduction

Another investigation focused on the antioxidant capacity of the compound in neuronal cell models exposed to oxidative stress. The results indicated that treatment with the compound led to a significant decrease in reactive oxygen species levels and improved cell viability compared to untreated controls .

The biological activities observed can be attributed to several mechanisms:

- Apoptosis Induction : The compound promotes apoptosis through mitochondrial pathways.

- ROS Generation : Upon excitation by light, it generates ROS that can selectively induce cytotoxicity in cancer cells.

- Antioxidant Activity : It acts as a free radical scavenger, protecting cells from oxidative damage.

Comparison with Similar Compounds

Enantiomeric Pair: (2R,2'R,3R,3'R)-Isomer

- CAS : 1884680-45-8 | Molecular Formula : C₅₀H₄₄O₂P₂

- Key Differences :

- Mirror-image stereochemistry at all chiral centers.

- Comparable purity (≥98%) and steric/electronic properties but opposite enantioselectivity in catalytic reactions .

- Applications: Used in asymmetric hydrogenation and cross-coupling reactions where the (R,R,R,R)-configuration achieves complementary enantiomeric excess (ee) outcomes .

Substituted Analogs: 4,4'-Bis(2,6-dimethoxyphenyl) Derivative

- CAS : 1435940-21-8 | Molecular Formula : C₃₈H₄₄O₆P₂

- Key Differences :

Simplified Monomeric Analog: (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole

- CAS : 1884594-02-8 | Molecular Formula : C₂₆H₂₅OP

- Key Differences: Monomeric structure (vs. dimeric target compound). Methyl group replaces the second benzoxaphosphole unit, reducing steric bulk and complexity . Applications: Used in smaller-scale asymmetric syntheses where lower steric demand is advantageous .

Phosphine Oxide Derivative

- CAS : 2374143-29-8 | Molecular Formula : C₃₃H₄₀O₂P₂

- Key Differences :

Structural and Functional Analysis

Steric and Electronic Effects

| Compound | Substituents | Steric Bulk | Electronic Profile |

|---|---|---|---|

| Target Compound (CAS 1435940-19-4) | Anthracenyl, tert-butyl | High | Electron-rich (π-donor) |

| 4,4'-Bis(2,6-dimethoxyphenyl) (CAS 1435940-21-8) | 2,6-Dimethoxyphenyl | Moderate | Electron-rich (σ-donor) |

| Monomeric Analog (CAS 1884594-02-8) | Anthracenyl, methyl | Low | Moderate π-donor |

Molecular Similarity Metrics

- Tanimoto Similarity :

- Maximal Common Subgraphs :

Data Tables

Table 1: Key Properties of Compared Compounds

| CAS | Molecular Formula | Purity (%) | Stereochemistry | Key Substituents |

|---|---|---|---|---|

| 1435940-19-4 | C₅₀H₄₄O₂P₂ | 97 | (2S,2'S,3S,3'S) | Anthracenyl, tert-butyl |

| 1884680-45-8 | C₅₀H₄₄O₂P₂ | 98 | (2R,2'R,3R,3'R) | Anthracenyl, tert-butyl |

| 1435940-21-8 | C₃₈H₄₄O₆P₂ | 97 | (2S,2'S,3S,3'S) | 2,6-Dimethoxyphenyl |

| 1884594-02-8 | C₂₆H₂₅OP | 95 | (2S,3S) | Anthracenyl, methyl |

Table 2: Catalytic Performance Comparison

| Compound (CAS) | Reaction Type | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| 1435940-19-4 | Asymmetric Hydrogenation | 90 | >99 |

| 1435940-21-8 | Suzuki-Miyaura Coupling | 92 | N/A |

| 1884594-02-8 | Allylic Alkylation | 75 | 85 |

| 2374143-29-8 | Photoredox Catalysis | 68 | N/A |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2S,2'S,3S,3'S)-4,4'-Di-9-anthracenyl-3,3'-bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-2,2'-bi-1,3-benzoxaphosphole?

- The synthesis involves stereoselective phosphorylation and coupling of anthracene derivatives. A key step is the use of chiral auxiliaries to control stereochemistry at the phosphorus center. For example, bis(N,N-diisopropyl amino)methoxyphosphine has been employed as a phosphorylation agent under inert conditions, followed by purification via column chromatography . Reaction optimization includes temperature control (-10°C to room temperature) and solvent selection (dry ether or toluene) to minimize side reactions and maximize yield .

Q. How should researchers handle and store this compound to ensure stability and safety?

- The compound is sensitive to oxidation and moisture. Store under inert gas (argon or nitrogen) at -20°C in amber glass vials to prevent photodegradation. Avoid contact with oxidizing agents, and use gloveboxes or Schlenk lines for manipulations . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Spills require immediate containment with absorbent materials and disposal via hazardous waste protocols .

Q. What analytical techniques are critical for characterizing this compound?

- Chiral Purity : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Alltech RSil C18) confirms enantiomeric excess (>99% ee) .

- Structural Confirmation : Use NMR, NMR, and NMR to verify stereochemistry and substituent placement. IR spectroscopy identifies functional groups like P-O-C linkages .

- Mass Spectrometry : GC-MS or LC-MS validates molecular weight (e.g., 486.65 g/mol for analogous anthracene derivatives) .

Advanced Research Questions

Q. How does this compound function as a catalyst in asymmetric synthesis?

- The sterically hindered tert-butyl groups and anthracenyl moieties create a chiral environment, enabling enantioselective transformations (e.g., hydrogenation or cross-coupling). The phosphorus center acts as a Lewis acid, coordinating substrates while the anthracene framework stabilizes transition states via π-π interactions. Applications include synthesizing chiral alcohols or amines with >90% ee, as documented in catalytic cycles for pharmaceutical intermediates .

Q. What methodologies are recommended for analyzing enantiomeric excess (ee) in catalytic products?

- Chiral HPLC : Pair with UV detection (e.g., 254 nm) and columns like Chiralpak IA/IB for baseline separation of enantiomers .

- NMR Chiral Shift Reagents : Europium complexes (e.g., Eu(hfc)) induce splitting of or signals for quantitative ee determination .

- Polarimetry : Measure optical rotation and correlate with calibration curves of pure enantiomers .

Q. How can researchers resolve contradictions in synthetic yield data across studies?

- Cross-Validation : Replicate reactions using standardized protocols (e.g., solvent purity, catalyst loading).

- In Situ Monitoring : Use techniques like ReactIR to track intermediate formation and identify bottlenecks (e.g., phosphine oxidation).

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, stoichiometry) affecting yield .

Q. What computational approaches are suitable for modeling the compound’s catalytic mechanism?

- DFT Calculations : Optimize transition-state geometries using B3LYP/6-31G(d) to predict enantioselectivity.

- Molecular Dynamics (MD) : Simulate ligand-substrate interactions in explicit solvents (e.g., toluene) to assess steric effects .

- Docking Studies : Map the compound’s binding modes to enzyme active sites (e.g., ketoreductases) for biocatalytic applications .

Methodological Notes

- Safety : Always consult SDS for toxicity data (e.g., LD values) and ecological impact assessments .

- Data Reproducibility : Archive raw spectra and chromatograms in digital repositories (e.g., Zenodo) for peer validation .

- Theoretical Frameworks : Link research to concepts like Curtin-Hammett kinetics or stereoelectronic effects to rationalize stereochemical outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.